Cas no 1267983-86-7 (2,3-dihydrospiro[indene-1,2'-morpholine])

2,3-dihydrospiro[indene-1,2'-morpholine] structure
1267983-86-7 structure
Product name:2,3-dihydrospiro[indene-1,2'-morpholine]
CAS No:1267983-86-7
MF:C12H15NO
Molecular Weight:189.253603219986
CID:4584572
PubChem ID:64983186

2,3-dihydrospiro[indene-1,2'-morpholine] 化学的及び物理的性質

名前と識別子

    • 2,3-dihydrospiro[indene-1,2-morpholine]
    • 2,3-dihydrospiro[indene-1,2'-morpholine]
    • CHEMBL4565003
    • F8889-2822
    • Z1251362656
    • EN300-116971
    • CS-0223899
    • spiro[1,2-dihydroindene-3,2'-morpholine]
    • 1267983-86-7
    • SCHEMBL21002443
    • AKOS014314020
    • MDL: MFCD19373766
    • インチ: 1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(11)9-13-7-8-14-12/h1-4,13H,5-9H2
    • InChIKey: NUSTUPVYQBHZNZ-UHFFFAOYSA-N
    • SMILES: C12(OCCNC1)C1=C(C=CC=C1)CC2

計算された属性

  • 精确分子量: 189.115
  • 同位素质量: 189.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3A^2
  • XLogP3: 1.2

2,3-dihydrospiro[indene-1,2'-morpholine] Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-116971-0.1g
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%
0.1g
$298.0 2023-05-02
Life Chemicals
F8889-2822-5g
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%+
5g
$1980.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN12933-5G
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%
5g
¥ 11,048.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN12933-250MG
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%
250MG
¥ 1,478.00 2023-04-03
Enamine
EN300-116971-5.0g
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%
5g
$2485.0 2023-05-02
Life Chemicals
F8889-2822-0.5g
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%+
0.5g
$627.0 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN12933-10G
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%
10g
¥ 18,414.00 2023-04-03
Enamine
EN300-116971-10000mg
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95.0%
10000mg
$3683.0 2023-10-03
A2B Chem LLC
AU89292-50mg
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95%
50mg
$246.00 2024-04-20
Enamine
EN300-116971-1000mg
2,3-dihydrospiro[indene-1,2'-morpholine]
1267983-86-7 95.0%
1000mg
$857.0 2023-10-03

2,3-dihydrospiro[indene-1,2'-morpholine] 関連文献

2,3-dihydrospiro[indene-1,2'-morpholine]に関する追加情報

2,3-Dihydrospiro[indene-1,2'-morpholine] (CAS No. 1267983-86-7): A Comprehensive Overview

2,3-Dihydrospiro[indene-1,2'-morpholine] (CAS No. 1267983-86-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This spirocyclic compound, characterized by its intricate molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The spiro[indene-1,2'-morpholine] scaffold is a class of compounds that combines the structural features of indene and morpholine rings through a spiro linkage. This unique arrangement imparts the molecule with distinct chemical and physical properties, making it an attractive target for synthetic chemists and drug developers alike. The compound's ability to modulate various biological pathways has been extensively studied, leading to its potential use in the treatment of neurological disorders, cancer, and other diseases.

Recent advancements in synthetic methodologies have enabled the efficient and scalable synthesis of 2,3-dihydrospiro[indene-1,2'-morpholine]. These methods often involve multistep reactions that incorporate modern catalytic systems and green chemistry principles to minimize environmental impact. The ability to synthesize this compound in high yields and purity is crucial for its further evaluation in preclinical and clinical settings.

In the realm of medicinal chemistry, 2,3-dihydrospiro[indene-1,2'-morpholine] has shown promising activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes and are key targets for drug discovery. Studies have demonstrated that this compound can selectively bind to specific GPCRs, thereby modulating their activity in a manner that could be therapeutically beneficial. For instance, it has been shown to exhibit agonistic or antagonistic effects on certain receptors, depending on the specific molecular context.

One of the notable applications of 2,3-dihydrospiro[indene-1,2'-morpholine] is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has indicated that this compound can cross the blood-brain barrier effectively and interact with key targets involved in neurodegeneration. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a potential candidate for developing novel therapies for these debilitating conditions.

In addition to its neurological applications, 2,3-dihydrospiro[indene-1,2'-morpholine] has also shown promise in cancer research. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting multiple signaling pathways involved in cell proliferation and survival. Specifically, it has been found to induce apoptosis and suppress angiogenesis, two critical processes in cancer progression. These findings suggest that this compound could be developed into an effective anticancer agent with a broad spectrum of activity.

The pharmacokinetic properties of 2,3-dihydrospiro[indene-1,2'-morpholine] have been extensively studied to ensure its suitability for therapeutic use. Factors such as bioavailability, distribution, metabolism, and excretion have been carefully evaluated to optimize its therapeutic index. In vivo studies have shown that this compound exhibits favorable pharmacokinetic profiles, making it suitable for both oral and parenteral administration.

To further validate its therapeutic potential, 2,3-dihydrospiro[indene-1,2'-morpholine] has undergone several phases of clinical trials. Early-stage trials have demonstrated its safety and tolerability in human subjects at various dose levels. Ongoing Phase II trials are currently evaluating its efficacy in treating specific diseases such as Alzheimer's disease and certain types of cancer. The results from these trials are eagerly awaited by the scientific community and could pave the way for its approval as a new therapeutic agent.

In conclusion, 2,3-dihydrospiro[indene-1,2'-morpholine] (CAS No. 1267983-86-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for developing novel therapies for various diseases. Continued research into its mechanisms of action and clinical applications will undoubtedly contribute to advancing our understanding of this intriguing molecule and its role in modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1267983-86-7)2,3-dihydrospiro[indene-1,2'-morpholine]
A1048051
Purity:99%
はかる:1g
Price ($):464.0